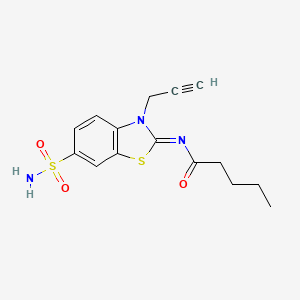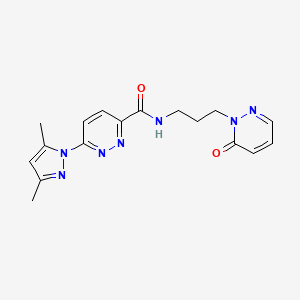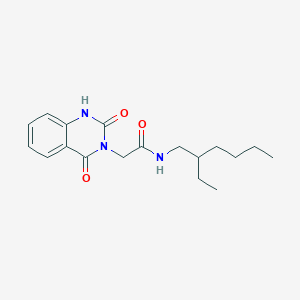
5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is a heterocyclic organic compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-diaminopyrimidine with 4-nitroaniline under specific conditions to introduce the nitro groups at the desired positions . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to nucleic acids and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-5-nitropyrimidine: Similar structure but lacks the 4-nitrophenyl group.
4-nitroaniline: Contains the nitro group but lacks the pyrimidine ring.
5-nitrosopyrimidine-4,6-diamine: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro groups and the pyrimidine ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-4-N-(4-nitrophenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O4/c11-9-8(16(19)20)10(13-5-12-9)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIWVAWDASKJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)
![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)


